3-Iodo-4,5,7,8-Tetrahydro-1H-1,2,6-Triaza-Azulene-6-Carboxylic Acid Tert-Butyl Ester
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4,5,7,8-Tetrahydro-1H-1,2,6-Triaza-Azulene-6-Carboxylic Acid Tert-Butyl Ester involves multiple steps, typically starting with the formation of the core triaza-azulene structure. This is followed by iodination and esterification reactions. Specific details on the reaction conditions and reagents used are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to improve efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-4,5,7,8-Tetrahydro-1H-1,2,6-Triaza-Azulene-6-Carboxylic Acid Tert-Butyl Ester can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The specific conditions would depend on the desired transformation .
Major Products Formed
The major products formed from reactions involving this compound would depend on the specific reagents and conditions used. For example, substitution reactions would yield derivatives with different substituents replacing the iodine atom .
Scientific Research Applications
3-Iodo-4,5,7,8-Tetrahydro-1H-1,2,6-Triaza-Azulene-6-Carboxylic Acid Tert-Butyl Ester has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 3-Iodo-4,5,7,8-Tetrahydro-1H-1,2,6-Triaza-Azulene-6-Carboxylic Acid Tert-Butyl Ester is not well-documented. it is likely that the compound interacts with specific molecular targets and pathways, depending on its application. Further research is needed to elucidate these mechanisms .
Comparison with Similar Compounds
Similar Compounds
3-Iodo-4,5,7,8-Tetrahydro-1H-1,2,6-Triaza-Azulene-6-Carboxylic Acid: Similar structure but without the tert-butyl ester group.
4,5,7,8-Tetrahydro-1H-1,2,6-Triaza-Azulene: Lacks the iodine and carboxylic acid groups.
1,2,6-Triaza-Azulene Derivatives: Various derivatives with different substituents.
Uniqueness
The presence of the iodine atom and the tert-butyl ester group makes 3-Iodo-4,5,7,8-Tetrahydro-1H-1,2,6-Triaza-Azulene-6-Carboxylic Acid Tert-Butyl Ester unique compared to its analogs.
Properties
IUPAC Name |
tert-butyl 3-iodo-4,5,7,8-tetrahydro-1H-pyrazolo[3,4-d]azepine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18IN3O2/c1-12(2,3)18-11(17)16-6-4-8-9(5-7-16)14-15-10(8)13/h4-7H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFCDLVDAXUFIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(CC1)NN=C2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18IN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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